molecular formula C17H14N2O2S B2901946 2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid CAS No. 554438-65-2

2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B2901946
CAS No.: 554438-65-2
M. Wt: 310.37
InChI Key: HPGOPLQHCDPWKE-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid (CAS: 1249064-44-5) is a thiazole-based small molecule characterized by a central 1,3-thiazole ring substituted with a 4-methylphenyl group at position 4, a pyridin-3-yl group at position 2, and an acetic acid moiety at position 5 (Figure 1). However, commercial availability of this compound is discontinued, as noted in recent catalogs .

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-4-6-12(7-5-11)16-14(9-15(20)21)22-17(19-16)13-3-2-8-18-10-13/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGOPLQHCDPWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331250
Record name 2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

554438-65-2
Record name 2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiazole Ring

Position 4 Substituents
  • Target Compound : 4-(4-Methylphenyl) group.
  • Analogues: 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid (CAS: 859482-70-5): Lacks the pyridin-3-yl group and features a simple phenyl group at position 3. 2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid (CAS: 23821-79-6): Incorporates a 2-chlorophenyl group at position 2, introducing electron-withdrawing effects that may enhance metabolic stability compared to the methyl group in the target compound .
Position 2 Substituents
  • Target Compound : Pyridin-3-yl group.
  • Analogues: GW501516 (PPARδ agonist): Contains a 4-(trifluoromethyl)phenyl group at position 2 of the thiazole, which improves lipophilicity and receptor-binding affinity compared to the pyridine ring . (5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid (CAS: 1008380-11-7): Replaces the thiazole with a thiazolidinone ring, introducing hydrogen-bonding capacity via the dioxo groups .

Functional Group Modifications

Acetic Acid Side Chain

The acetic acid moiety in the target compound is conserved across most analogues (e.g., CAS: 859482-70-5, 23821-79-6) and is critical for solubility and interaction with polar residues in target proteins.

Hybrid Structures
  • GW0742: Combines a thiazole with a methylsulfanylphenoxy group, improving peroxisome proliferator-activated receptor (PPAR) activation compared to the pyridine-containing target compound .
  • 2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid: Features a conjugated pyrrole-thiazolidinone system, enabling extended π-delocalization and redox activity absent in the target compound .

Key Data Table

Compound Name CAS Number Molecular Weight Key Substituents Biological Activity Reference
Target Compound 1249064-44-5 310.36 4-Methylphenyl, Pyridin-3-yl Discontinued (Research use)
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 859482-70-5 219.26 Phenyl Unknown
GW501516 317318-70-0 453.43 4-(Trifluoromethyl)phenyl PPARδ agonist
(5-[(4-Methylphenyl)amino]-2,4-dioxo-...) 1008380-11-7 292.30 Thiazolidinone, 4-Methylphenyl Probable kinase inhibitor

Research Findings

  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group in the target compound (electron-donating) may enhance membrane permeability compared to chloro-substituted analogues (e.g., CAS: 23821-79-6), which show higher metabolic stability .
  • Pyridine vs.
  • Discontinued Status : The target compound’s discontinuation (CAS: 1249064-44-5) suggests challenges in synthesis, stability, or efficacy compared to analogues like GW0742, which remain in active research .

Biological Activity

2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C17H14N2O2S
Molecular Weight 310.38 g/mol
MDL Number MFCD03988003
PubChem CID 1955694
IUPAC Name This compound

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study demonstrated that thiazole-based compounds can inhibit cell proliferation in cancer cells with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds with similar structures have been reported to provide protection against seizures in animal models, suggesting that modifications in the thiazole ring can enhance anticonvulsant efficacy .

Antibacterial and Antifungal Activity

Thiazole derivatives have been evaluated for their antimicrobial properties. The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazole compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . Additionally, antifungal activity was noted against Candida albicans, indicating broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is often linked to specific structural features. The presence of electron-donating groups such as methyl on the phenyl ring significantly enhances the activity of these compounds. Studies suggest that substituents at specific positions on the thiazole ring can modulate potency and selectivity towards different biological targets .

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies showed that a related thiazole compound had an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity . Molecular dynamics simulations further revealed interactions with target proteins primarily through hydrophobic contacts.
  • Antimicrobial Studies : Another study involving various thiazole derivatives highlighted their effectiveness against a range of pathogens, with MIC values indicating strong antibacterial properties across different bacterial strains .
  • Pharmacological Insights : A comprehensive review emphasized the therapeutic potential of thiazoles in treating neurological disorders and cancers, underscoring their versatility as drug candidates in modern pharmacotherapy .

Q & A

Q. What are the key considerations for synthesizing 2-[4-(4-methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of 4-methylphenyl and pyridinyl precursors to form the thiazole core. Critical parameters include:
  • Temperature control (e.g., maintaining 60–80°C during cyclization to avoid side reactions).
  • pH adjustments (e.g., using acetic acid to stabilize intermediates).
  • Solvent selection (e.g., DMF or acetonitrile for solubility optimization).
    Post-synthesis, purity is validated via HPLC (>95% purity threshold) and NMR (δ 2.35 ppm for methyl group, δ 7.2–8.5 ppm for aromatic protons) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • 1H/13C NMR : Assign peaks to thiazole protons (δ 6.8–7.1 ppm) and pyridinyl carbons (δ 150–160 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 353.12 (calculated).
  • FT-IR : Identify carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., thiazole-acetic acid derivatives):
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or kinases using fluorometric assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Solubility profiling : Employ shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate via:
  • Dose-response standardization : Use IC50 values with ≥3 replicates.
  • Impurity profiling : Quantify by-products (e.g., thiazole ring-opened derivatives) via LC-MS.
  • Orthogonal assays : Validate COX-2 inhibition using both enzymatic and cellular models .

Q. What strategies optimize the compound’s selectivity for target proteins?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying substituents:
Substituent Biological Activity Selectivity Index
4-MethylphenylCOX-2 inhibition (IC50: 2.1 µM)12.3 (vs. COX-1)
PyridinylKinase binding (Kd: 0.8 µM)8.9 (vs. off-targets)
Computational docking (e.g., AutoDock Vina) can predict binding poses to refine substituents .

Q. How can synthetic byproducts be characterized and minimized?

  • Methodological Answer : Common byproducts include thiazole ring-opened derivatives or uncyclized intermediates .
  • Byproduct identification : Use LC-MS/MS with collision-induced dissociation (CID).
  • Reaction optimization : Add scavengers (e.g., triethylamine) to trap reactive intermediates.
  • Kinetic studies : Monitor reaction progress via in-situ IR to halt at peak yield .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools like SwissADME or ADMETLab:
Parameter Predicted Value
LogP (lipophilicity)3.2
BBB permeabilityLow
CYP3A4 inhibitionModerate
Molecular dynamics simulations (e.g., GROMACS) can further assess membrane penetration .

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